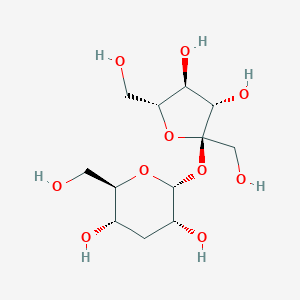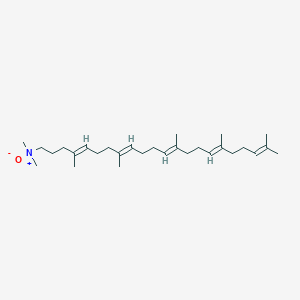![molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6](/img/structure/B10428.png)
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine
Vue d'ensemble
Description
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is a chemical compound with a complex structure that includes a fluorophenoxy group, a propyl chain, a methoxy group, and a piperidin-4-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the preparation of the 4-fluorophenol intermediate, which is then reacted with a suitable alkylating agent to form the 4-fluorophenoxypropyl intermediate.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be achieved through a cyclization reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine can be compared with other similar compounds, such as:
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide: This compound shares a similar core structure but has additional functional groups that may confer different biological activities.
1-[3-(4-Fluorophenoxy)propyl]piperazine: This compound lacks the methoxy group and has a different ring structure, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
104860-26-6 |
|---|---|
Formule moléculaire |
C15H23FN2O2 |
Poids moléculaire |
282.35 g/mol |
Nom IUPAC |
(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3/t14-,15+/m1/s1 |
Clé InChI |
DSIVABIEPNVRBB-CABCVRRESA-N |
SMILES |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
SMILES isomérique |
CO[C@H]1CN(CC[C@H]1N)CCCOC2=CC=C(C=C2)F |
SMILES canonique |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Key on ui other cas no. |
104860-26-6 |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
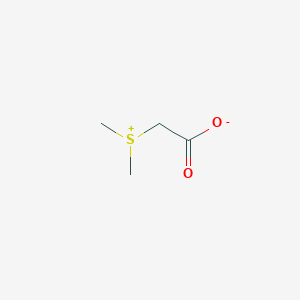
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
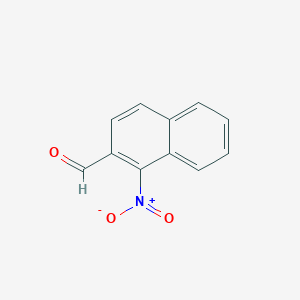
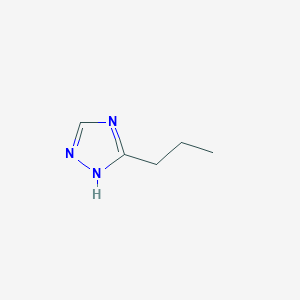
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
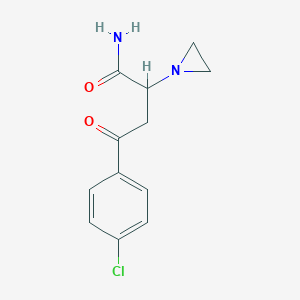
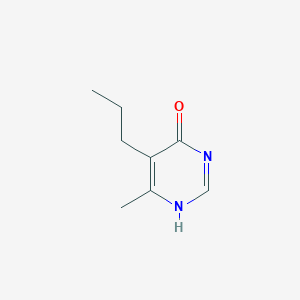
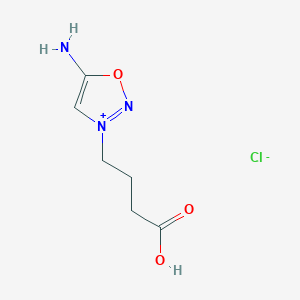
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
